3'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride
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Overview
Description
3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination of 4’-fluoro-2’-hydroxyacetophenone followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride (PCl5) for chlorination .
Industrial Production Methods
Industrial production of 3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents (e.g., ether or tetrahydrofuran, THF).
Major Products
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: Used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride involves its ability to undergo electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring enhances its reactivity towards nucleophiles and electrophiles . The compound can form reactive intermediates, such as carbocations or radicals, which can further react with other molecules to form stable products .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoro-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a phenacyl chloride.
3-Bromo-4-fluoro-2-hydroxyacetophenone: Similar structure but with an acetyl group instead of a phenacyl chloride.
3-Bromo-4-fluoro-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a phenacyl chloride.
Uniqueness
3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is unique due to its combination of halogen and hydroxyl substituents on the phenacyl chloride framework. This unique structure imparts specific reactivity and properties, making it valuable in various chemical transformations and research applications .
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(3-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-5(11)2-1-4(8(7)13)6(12)3-10/h1-2,13H,3H2 |
InChI Key |
ICQRPNMAUUXWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)O)Br)F |
Origin of Product |
United States |
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